
Phenylalanine, 4-(((aminoiminomethyl)amino)methyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylalanine, 4-(((aminoiminomethyl)amino)methyl)-, hydrochloride is a derivative of phenylalanine, an essential amino acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phenylalanine, 4-(((aminoiminomethyl)amino)methyl)-, hydrochloride typically involves the modification of phenylalanine. One common method includes the reaction of phenylalanine with guanidine derivatives under controlled conditions to introduce the aminoiminomethyl group. The reaction is usually carried out in an aqueous medium with a suitable catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pH, and reaction time to ensure high yield and purity. The final product is then purified using techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Phenylalanine, 4-(((aminoiminomethyl)amino)methyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvent conditions (aqueous or organic solvents).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylalanine derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated forms of the compound.
Wissenschaftliche Forschungsanwendungen
Phenylalanine, 4-(((aminoiminomethyl)amino)methyl)-, hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for potential therapeutic effects, including its role in neurotransmitter synthesis and potential antidepressant properties.
Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of other bioactive compounds.
Wirkmechanismus
The mechanism of action of phenylalanine, 4-(((aminoiminomethyl)amino)methyl)-, hydrochloride involves its interaction with various molecular targets and pathways. It is known to be a precursor for the synthesis of neurotransmitters such as dopamine and norepinephrine. These neurotransmitters play crucial roles in mood regulation, cognitive function, and overall brain health. The compound’s effects are mediated through its conversion to these active neurotransmitters, which then interact with their respective receptors in the brain.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylalanine: The parent compound, an essential amino acid involved in protein synthesis.
Tyrosine: A derivative of phenylalanine, also involved in neurotransmitter synthesis.
D-Phenylalanine: A synthetic variant with potential pain-relieving properties.
Uniqueness
Phenylalanine, 4-(((aminoiminomethyl)amino)methyl)-, hydrochloride is unique due to the presence of the aminoiminomethyl group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
64043-93-2 |
|---|---|
Molekularformel |
C11H17ClN4O2 |
Molekulargewicht |
272.73 g/mol |
IUPAC-Name |
(2S)-2-amino-3-[4-[(diaminomethylideneamino)methyl]phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C11H16N4O2.ClH/c12-9(10(16)17)5-7-1-3-8(4-2-7)6-15-11(13)14;/h1-4,9H,5-6,12H2,(H,16,17)(H4,13,14,15);1H/t9-;/m0./s1 |
InChI-Schlüssel |
ZXDTZFIRLAQYJQ-FVGYRXGTSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)CN=C(N)N.Cl |
Kanonische SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)CN=C(N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


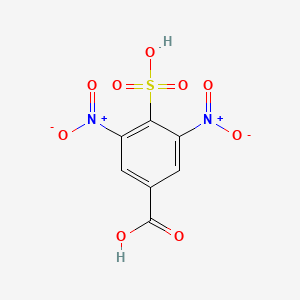
![Benzo[c]cinnolin-2-amine--hydrogen chloride (1/1)](/img/structure/B14483680.png)
![Carbamic acid, [3-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14483685.png)
![N-{4-[(Oxiran-2-yl)methoxy]phenyl}morpholine-4-carboxamide](/img/structure/B14483689.png)
![[4-(4-Chlorobenzoyl)-7-methyl-5-methylidene-2,3-dihydro-1,4-diazepin-1-yl]-(4-chlorophenyl)methanone](/img/structure/B14483694.png)
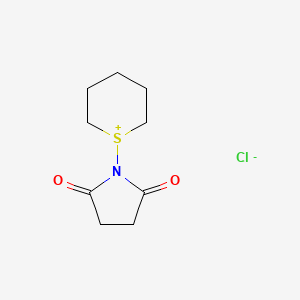
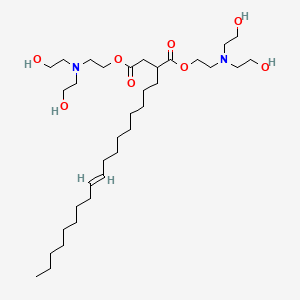
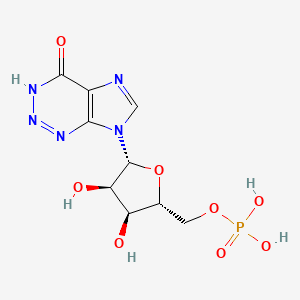
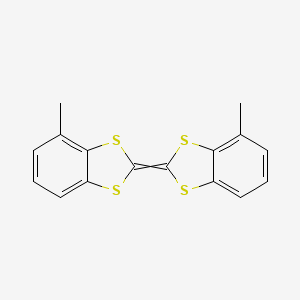
![4-[4-Nitro-2-(trifluoromethyl)anilino]butanoic acid](/img/structure/B14483726.png)
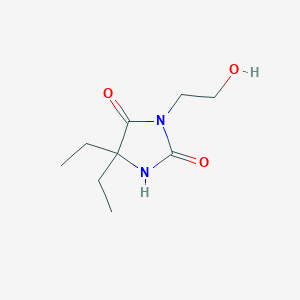
![Propanamide, 3-[bis[3-(dimethylamino)propyl]amino]-](/img/structure/B14483737.png)


